2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride structure
2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride structure
An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride: Structure, Synthesis, and Application
Abstract
2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring a sterically demanding and electron-withdrawing trifluoromethyl group ortho to a chloro substituent, imparts distinct reactivity and conformational properties. These characteristics make it a valuable reagent in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, reactivity, and applications, intended for researchers, chemists, and professionals in drug development.
Physicochemical Properties and Structural Analysis
The precise arrangement of substituents on the benzene ring governs the chemical behavior of 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride. The electron-withdrawing nature of the chlorine atom, the trifluoromethyl group, and the sulfonyl chloride moiety significantly influences the electron density of the aromatic ring, making it susceptible to specific chemical transformations.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride | N/A |
| CAS Number | 62546-06-7 | N/A |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | N/A |
| Molecular Weight | 279.07 g/mol | N/A |
| Appearance | Off-white to yellow solid or oil | [1] |
| Boiling Point | ~133-135 °C at 14 mmHg (estimated) | [2] |
| Density | ~1.6 g/mL (estimated) | [2][3] |
Note: Some physical properties are estimated based on structurally similar compounds due to limited specific data for this exact molecule.
Structural Diagram
The structure of 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride is defined by a benzene ring substituted at positions 1, 2, and 6.
Caption: Chemical structure of the title compound.
Synthesis and Manufacturing
Arylsulfonyl chlorides are typically synthesized via two primary routes: direct chlorosulfonation of an aromatic ring or the conversion of an aniline derivative.[4] Given the specific substitution pattern, the aniline route is often preferred to ensure regiochemical control.
Synthetic Pathway: Diazotization-Sulfonylation
The most reliable and regioselective method for preparing 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride involves a Sandmeyer-type reaction starting from 2-Chloro-6-(trifluoromethyl)aniline. This multi-step process avoids the formation of unwanted isomers that can occur with direct chlorosulfonation.
Caption: General workflow for the synthesis of the title compound.
Laboratory-Scale Synthesis Protocol
This protocol is a representative example based on established methods for similar transformations.[4]
Warning: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. Diazonium salts can be explosive when isolated and dry.
Materials:
-
2-Chloro-6-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-Chloro-6-(trifluoromethyl)aniline in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a clear solution.
-
Causality: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of copper(I) chloride in glacial acetic acid.
-
Bubble sulfur dioxide (SO₂) gas through this solution until it is saturated.
-
Cool the SO₂/CuCl solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed.
-
Causality: Copper(I) acts as a catalyst in this Sandmeyer-type reaction to facilitate the displacement of the diazonium group with the SO₂Cl group.
-
-
Workup and Isolation:
-
After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice water and extract with an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Self-Validation: The bicarbonate wash is complete when gas evolution (CO₂) ceases, indicating all acid has been neutralized.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or recrystallization to afford the final 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride.
-
Chemical Reactivity and Applications
The primary utility of 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride lies in its function as an electrophilic building block. The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles.
Core Reactivity: Sulfonamide Formation
The most common application is the reaction with primary or secondary amines to form sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many drugs.
Caption: Mechanism of sulfonamide formation.
This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]
Importance in Drug Discovery
The trifluoromethyl (CF₃) group is a privileged moiety in medicinal chemistry.[6] Its incorporation into drug candidates can significantly enhance key properties:
-
Metabolic Stability: The C-F bond is extremely strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[7]
-
Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[7]
-
Binding Affinity: The strong electronegativity and size of the CF₃ group can lead to favorable interactions with biological targets, enhancing binding affinity and potency.
Derivatives of 2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride are found in a variety of bioactive compounds, including inhibitors of specific enzymes and receptor modulators. The sulfonamides derived from this reagent are explored for antibacterial and anti-inflammatory properties.[5]
Use in Agrochemicals
This class of compounds also serves as key intermediates in the synthesis of modern herbicides and pesticides. For example, the structurally related 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride is a crucial intermediate for the herbicide Penoxsulam.[8] The unique electronic and steric properties imparted by the substituents are critical for achieving selective activity against target pests while minimizing effects on crops.
Safety, Handling, and Storage
Hazard Class: Corrosive[9]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[9]
-
Reacts with water, releasing toxic and corrosive fumes (HCl).[1]
Handling:
-
Always handle in a chemical fume hood.[12]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[10]
-
Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[12]
-
Keep away from water and moisture, as it reacts to release HCl gas.[1][12]
-
Ensure all equipment is dry before use.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[10]
-
Keep the container tightly sealed to prevent moisture ingress. Store in a corrosives-compatible cabinet.[10]
Conclusion
2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride is a specialized and powerful reagent for synthetic chemistry. Its utility is driven by the reliable formation of sulfonamides and the beneficial properties conferred by its unique substitution pattern, particularly the trifluoromethyl group. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in the development of new pharmaceuticals and agrochemicals.
References
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ALFA CHEMICAL. (n.d.). Good Price CAS:777-44-6 | 3-(Trifluoromethyl)benzene-1-sulfonyl Chloride for Sale. Retrieved from [Link]
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PubChem. (n.d.). 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride. Retrieved from [Link]
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Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
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Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl Chloride Manufacturers Suppliers Factory. Retrieved from [Link]
- Bartesaghi, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Royal Society of Chemistry. (n.d.).
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MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-(2',2'-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride.
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